Cas no 61561-61-3 (1H-Inden-1-ol, 2,3-dihydro-1-[4-(1-methylethyl)phenyl]-)

1H-Inden-1-ol, 2,3-dihydro-1-[4-(1-methylethyl)phenyl]- structure
61561-61-3 structure
Product Name:1H-Inden-1-ol, 2,3-dihydro-1-[4-(1-methylethyl)phenyl]-
CAS No:61561-61-3
MF:C18H20O
MW:252.350805282593
CID:474800
PubChem ID:15621196
Update Time:2025-04-19

1H-Inden-1-ol, 2,3-dihydro-1-[4-(1-methylethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-ol, 2,3-dihydro-1-[4-(1-methylethyl)phenyl]-
    • 1-(4-propan-2-ylphenyl)-2,3-dihydroinden-1-ol
    • 61561-61-3
    • DTXSID70575917
    • AKOS012095587
    • 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol
    • Inchi: 1S/C18H20O/c1-13(2)14-7-9-16(10-8-14)18(19)12-11-15-5-3-4-6-17(15)18/h3-10,13,19H,11-12H2,1-2H3
    • InChI Key: QWLKDDCHCKELPX-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC(=CC=2)C(C)C)C2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 252.1515
  • Monoisotopic Mass: 252.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

1H-Inden-1-ol, 2,3-dihydro-1-[4-(1-methylethyl)phenyl]- Related Literature

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